2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile

Description

IUPAC Nomenclature and Systematic Classification

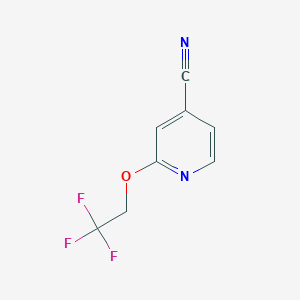

The systematic name 2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile follows IUPAC rules for heterocyclic compounds. The parent structure is pyridine, a six-membered aromatic ring containing one nitrogen atom. The numbering begins at the nitrogen atom, with the cyano group (-C≡N) occupying position 4. A 2,2,2-trifluoroethoxy substituent (-OCH~2~CF~3~) is attached to position 2. The trifluoroethoxy group is named as an ether derivative of ethanol, with all three hydrogen atoms on the terminal carbon replaced by fluorine atoms.

Common Synonyms and Alternative Naming Conventions

This compound is referenced under multiple synonyms across chemical databases:

- 2-(2,2,2-Trifluoroethoxy)isonicotinonitrile (emphasizing the isonicotinonitrile backbone)

- 4-Cyano-2-(trifluoroethoxy)pyridine (positional descriptors for substituents)

- MFCD09934829 (MDL database identifier)

Non-systematic names occasionally appear in vendor catalogs, such as AC813746 (Abovchem) or EN300-37504 (Enamine).

Molecular Formula and Structural Representations

The molecular formula C~8~H~5~F~3~N~2~O encapsulates the compound’s atomic composition:

- 8 carbon atoms (6 in the pyridine ring, 2 in the trifluoroethoxy group)

- 5 hydrogen atoms

- 3 fluorine atoms

- 2 nitrogen atoms (1 in the pyridine ring, 1 in the cyano group)

- 1 oxygen atom (ether linkage)

Structural representations :

- SMILES :

C1=CN=C(C=C1C#N)OCC(F)(F)F - InChI :

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-3-6(4-12)1-2-13-7/h1-3H,5H2 - InChIKey :

MZMHDUGIMFIZLK-UHFFFAOYSA-N

| Representation Type | Value | Source |

|---|---|---|

| SMILES | C1=CN=C(C=C1C#N)OCC(F)(F)F |

|

| InChI | InChI=1S/C8H5F3N2O/c9-8(10,11)... |

Molecular Weight Calculation and Isotopic Distribution

The molecular weight is 202.13 g/mol , calculated as follows:

- Carbon (C) : 8 × 12.01 = 96.08

- Hydrogen (H) : 5 × 1.008 = 5.04

- Fluorine (F) : 3 × 19.00 = 57.00

- Nitrogen (N) : 2 × 14.01 = 28.02

- Oxygen (O) : 1 × 16.00 = 16.00

Total : 96.08 + 5.04 + 57.00 + 28.02 + 16.00 = 202.14 g/mol (minor discrepancies arise from rounding conventions).

Isotopic distribution :

- The most abundant isotopic peak corresponds to ^12^C~8~^1^H~5~^19^F~3~^14^N~2~^16^O (≈95% abundance).

- Minor peaks include contributions from ^13^C (≈0.9% per carbon atom) and ^15^N (≈0.37% per nitrogen atom).

CAS Registry Number and Database Identifiers

The compound is uniquely identified by:

- CAS Registry Number : 618446-30-3

- PubChem CID : 21961438

- MDL Number : MFCD09934829

- DSSTox Substance ID : DTXSID90380383

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 618446-30-3 | |

| PubChem CID | 21961438 | |

| MDL Number | MFCD09934829 | |

| DSSTox Substance ID | DTXSID90380383 |

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-3-6(4-12)1-2-13-7/h1-3H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMHDUGIMFIZLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618446-30-3 | |

| Record name | 2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile typically involves the reaction of 2,2,2-trifluoroethanol with 4-cyanopyridine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of the nitrile group to an amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds. Its trifluoroethoxy group enhances the stability and reactivity of the resulting products.

- Reactivity : It can undergo oxidation, reduction, and nucleophilic substitution reactions. For example, the nitrile group can be reduced to an amine using lithium aluminum hydride (LiAlH₄), while the trifluoroethoxy group can participate in nucleophilic substitutions.

Biology

- Development of Biologically Active Molecules : The structural features of 2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile make it suitable for the development of pharmaceuticals and agrochemicals. Its ability to modulate biological pathways makes it a candidate for drug development targeting specific enzymes or receptors.

- Metabolic Studies : Similar compounds have been investigated for their roles as metabolic markers in diseases such as Type 2 Diabetes Mellitus (T2D). For instance, metabolites related to pyridine derivatives were associated with increased T2D risk in clinical studies .

Medicine

- Potential Drug Candidates : This compound may serve as a building block for synthesizing new drug candidates aimed at treating various medical conditions. The trifluoroethoxy group can enhance lipophilicity and binding affinity to biological targets.

- Mechanism of Action : The interaction with molecular targets such as enzymes and receptors is facilitated by its unique structure, which may enhance selectivity and efficacy in drug action.

Industry

- Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals where its unique properties contribute to enhanced performance characteristics such as stability and solubility.

Case Studies

Research has indicated promising biological activities associated with this compound. For example:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, while the pyridine ring can participate in π-π interactions and hydrogen bonding . The carbonitrile group may also contribute to the compound’s reactivity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile and related compounds:

Key Observations:

Substituent Position Effects: The 4-carbonitrile isomer (target compound) exhibits distinct electronic effects compared to the 3-carbonitrile analog (BP 5200). In lansoprazole derivatives, the 4-trifluoroethoxy group is critical for binding to H⁺/K⁺ ATPase in PPIs, suggesting that substitution at this position may confer biological relevance .

Functional Group Impact: Trifluoroethoxy (-OCH₂CF₃): This group enhances metabolic stability and lipophilicity compared to non-fluorinated alkoxy groups (e.g., methoxy). Its electron-withdrawing nature also modulates the pyridine ring’s electron density, affecting interactions with biological targets . Its position (3 vs. 4) alters dipole moments and steric accessibility .

Comparison with Non-Fluorinated Analogs: The 2-methoxy derivative () lacks the electron-withdrawing trifluoroethoxy group, resulting in reduced metabolic stability and altered electronic properties. The fluorophenyl substituent in this compound increases lipophilicity but may introduce steric hindrance .

Biological Activity

2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile is a pyridine derivative noted for its potential biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This compound is characterized by a trifluoroethoxy group at the second position and a carbonitrile group at the fourth position of the pyridine ring. Its molecular formula is C_8H_6F_3N, with a molar mass of approximately 202.13 g/mol.

The unique structure of this compound suggests significant electrophilic and nucleophilic properties, which may facilitate interactions with various biological targets such as enzymes and receptors. The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions involving pyridine derivatives.

Biological Activity Overview

Research into the biological activity of this compound indicates its potential to modulate various biological pathways. Similar compounds have demonstrated interactions with critical biological targets that could lead to therapeutic applications.

Potential Biological Targets

- Enzymes : The compound may interact with enzymes involved in metabolic pathways.

- Receptors : It could potentially bind to receptors influencing signal transduction processes.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | C_8H_6F_3N | Different position of carbonitrile group |

| 4-(Trifluoroethoxy)pyridine | C_7H_6F_3N | No carbonitrile group; focuses on other functionalities |

| 3-Methyl-4-(trifluoroethoxy)pyridine | C_9H_9F_3N | Methyl substitution affects reactivity |

| 5-Fluoropyridine | C_5H_4FN | Simpler structure; lacks trifluoroethoxy group |

The table highlights how the specific combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to these similar compounds.

Future Research Directions

Further research is essential to elucidate the specific mechanisms of action for this compound. Potential areas for investigation include:

- Detailed pharmacological studies to identify specific enzyme interactions.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Exploration of structure-activity relationships (SAR) to optimize biological activity.

Q & A

Q. What are the key synthetic strategies for preparing 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyridine ring, where trifluoroethoxy groups are introduced via reactions with trifluoroethylating agents under basic conditions. For example, analogous pyridine derivatives (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized using NaOH in dichloromethane to activate intermediates and achieve high purity (99%) . Key factors include temperature control (e.g., 35–50°C), solvent selection (e.g., THF or DCM), and stoichiometric ratios of reagents to minimize side products. Post-synthesis purification often employs recrystallization (e.g., ethanol) or column chromatography .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires multi-technique analysis:

- X-ray crystallography : Resolve bond angles and torsion angles (e.g., C–F bond geometry in trifluoroethoxy groups, as seen in monoclinic crystals with β = 97.829° and a = 9.5219 Å) .

- NMR spectroscopy : Compare chemical shifts for pyridine protons (δ ~8.5–9.0 ppm) and trifluoroethoxy groups (δ ~4.5 ppm for –OCH2CF3) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C9H5F3N2O, calculated m/z ~239.04) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model:

- Electrophilic substitution patterns : Predict regioselectivity for further functionalization (e.g., nitrile group activation).

- HOMO-LUMO gaps : Assess redox stability (e.g., gaps < 4 eV suggest potential for charge-transfer applications) .

- Solvent effects : Simulate solvation in polar aprotic solvents (e.g., DMF) using COSMO-RS models .

Q. How can researchers address contradictions in bioactivity data for pyridine-carbonitrile derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay conditions. Mitigation strategies include:

- Dose-response standardization : Use fixed concentrations (e.g., 1–100 µM) and controls (e.g., 5-FU for cytotoxicity).

- Structural analogs : Compare with derivatives like 4-(2,4-Dichlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile to isolate substituent effects .

- Synergistic studies : Combine with molecular docking (e.g., AutoDock Vina) to validate target binding (e.g., kinase inhibition) .

Q. What safety protocols are critical for handling fluorinated pyridine-carbonitrile compounds?

- Methodological Answer : Fluorinated compounds require strict safety measures:

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and fume hoods (≥0.5 m/s airflow) .

- Waste disposal : Neutralize acidic byproducts (e.g., NaOH treatment) before disposal per EPA guidelines .

- Emergency response : For inhalation exposure, administer 100% O2 and monitor for pulmonary edema (H300/H310 hazards) .

Experimental Design & Optimization

Q. How can reaction conditions be optimized to scale up this compound synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to test variables:

- Catalyst screening : Compare K2CO3 vs. Cs2CO3 for base-mediated reactions (yields vary by 10–15%) .

- Solvent polarity : Higher yields (~80%) in DMF vs. THF (~65%) due to improved solubility of trifluoroethyl intermediates .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 6 h conventional heating) .

Data Analysis & Interpretation

Q. What analytical techniques resolve overlapping signals in the NMR spectra of fluorinated pyridines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.